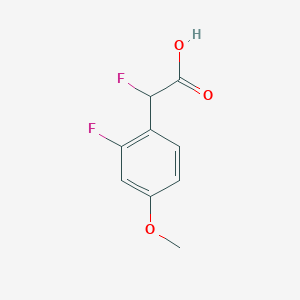
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxy group. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium methoxide (NaOCH3), sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-fluoro-2-(2-fluoro-4-formylphenyl)acetic acid, while reduction of the aromatic ring can produce 2-fluoro-2-(2-fluoro-4-methoxycyclohexyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in metabolic processes. The presence of fluorine atoms may enhance its binding affinity and selectivity for certain targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar structure but with a different substitution pattern on the aromatic ring.
2-(2-Fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetic acid: Contains a hydroxymethyl group instead of a fluorine atom.
Uniqueness
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
2-fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
Clave InChI |
XIUMSPIRJWMKFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


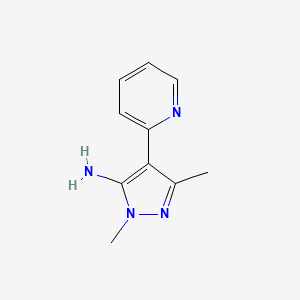
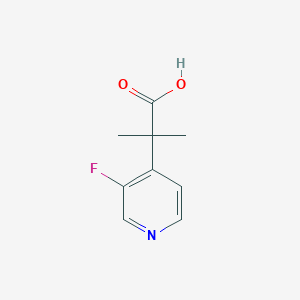
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)

![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
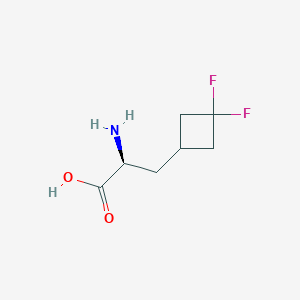

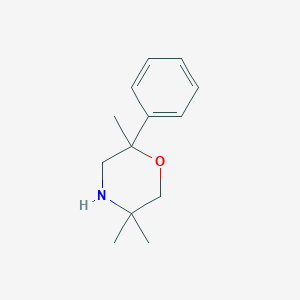
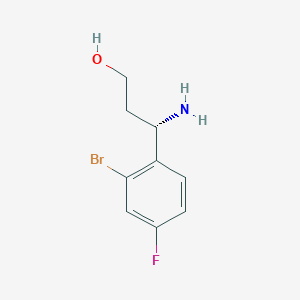
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
